Product packaging for 6-bromo-N,N-dimethylnaphthalen-2-amine(Cat. No.:CAS No. 5043-03-8)

6-bromo-N,N-dimethylnaphthalen-2-amine

Cat. No.: B3069347
CAS No.: 5043-03-8
M. Wt: 250.13 g/mol
InChI Key: HMYIKSDOYFWBFW-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Modern Organic Chemistry and Materials Science

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings and serves as a fundamental scaffold for a vast array of organic compounds. algoreducation.comvedantu.com Its derivatives are integral to numerous industrial and scientific applications. In industry, naphthalene is a crucial precursor for producing phthalic anhydride, which is used to manufacture plastics, dyes, and resins. wikipedia.org Naphthalene derivatives are also foundational in the development of pharmaceuticals, such as the nonsteroidal anti-inflammatory drugs naproxen (B1676952) and nabumetone. wikipedia.org

In materials science, the rigid, planar structure and aromaticity of the naphthalene core give rise to unique photophysical properties. This has led to their use in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), synthetic dyes, and specialized polymers. algoreducation.com Furthermore, certain naphthalene derivatives are investigated as fluorescent probes, capable of detecting and imaging biological structures, thereby bridging the gap between materials science and biomedical research. nih.gov

Strategic Importance of Halogenated Aminonaphthalenes in Synthetic Design

The strategic placement of functional groups on the naphthalene ring is paramount for tailoring a molecule's properties and reactivity. Halogenated aminonaphthalenes, such as 6-bromo-N,N-dimethylnaphthalen-2-amine, are particularly valuable synthetic intermediates. The presence of a halogen, typically bromine or chlorine, provides a reactive "handle" for a variety of cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These powerful synthetic methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular architectures from a single halogenated precursor.

Simultaneously, the amino group, especially a dialkylamino group like in this compound, acts as a potent electron-donating group. This electronic influence is critical in the design of "push-pull" systems, where electron-donating and electron-accepting groups are placed at opposite ends of a conjugated π-system. Such molecules often exhibit interesting optical and electronic properties, including solvatochromism (color change with solvent polarity) and fluorescence, making them suitable for applications as dyes and molecular sensors. nih.gov The specific 2,6-substitution pattern on the naphthalene ring in this compound is particularly effective for creating these push-pull characteristics.

Overview of Research Trajectories for this compound and Related Systems

Current research involving this compound is primarily focused on its application as a key building block in the synthesis of functional organic materials. A significant area of investigation is its use in creating naphthalene-based push-pull dyes. These dyes are being explored for their potential as fluorescent probes to label and visualize protein aggregates, such as those associated with neurodegenerative diseases like Alzheimer's. nih.gov

The synthetic utility of this compound is highlighted in multi-step synthetic pathways where the bromine atom is transformed into other functional groups. For instance, it can undergo a transmetalation reaction with organolithium reagents to form an intermediary boronic acid ester. nih.gov This intermediate is then readily used in Suzuki coupling reactions to introduce new heteroaromatic electron-accepting groups, thereby completing the synthesis of the target push-pull molecule. nih.gov A notable advantage of using the N,N-dimethylated form is the absence of protic N-H sites, which simplifies certain synthetic transformations by avoiding unwanted side reactions. nih.gov

The broader family of bromo-aminonaphthalene derivatives is also being explored for a range of applications, including the synthesis of novel isothiocyanates with specific mesomorphic (liquid crystal) properties and other complex molecules with potential biological activities. cymitquimica.com This underscores the foundational importance of compounds like this compound in advancing modern synthetic chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound nih.gov
CAS Number 5043-03-8
Molecular Formula C₁₂H₁₂BrN nih.gov
Molecular Weight 250.13 g/mol nih.gov
Melting Point 127.5-129 °C

Data sourced from PubChem and other chemical databases.

Table 2: Key Synthetic Reactions and Applications

Reaction / ApplicationDescription
Suzuki Coupling Precursor The compound is converted into a boronic acid derivative to participate in Suzuki coupling reactions, enabling the formation of new C-C bonds. nih.gov
Synthesis of Push-Pull Dyes Serves as the electron-donating component in the synthesis of D-π-A (Donor-π-Acceptor) dyes. nih.gov
Fluorescent Probe Development Used as a key intermediate for creating fluorescent molecules designed to study protein aggregates in neurodegenerative diseases. nih.gov
Transmetalation Reacts with reagents like tert-butyl lithium to form a more reactive organolithium species, facilitating further functionalization. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrN B3069347 6-bromo-N,N-dimethylnaphthalen-2-amine CAS No. 5043-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N,N-dimethylnaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYIKSDOYFWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-03-8
Record name 6-bromo-N,N-dimethylnaphthalen-2-amine
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Synthetic Methodologies for 6 Bromo N,n Dimethylnaphthalen 2 Amine and Functionalized Naphthalene Derivatives

Precursor Synthesis and Starting Material Considerations

One common pathway begins with 2,6-dibromonaphthalene (B1584627). This precursor is particularly useful for introducing different functionalities at the 2 and 6 positions. The synthesis of 2,6-dibromonaphthalene itself can be achieved through methods like the proto-debromination of polybrominated naphthalenes. For instance, a crude tetrabromination product of naphthalene (B1677914) can be treated with n-butyllithium at low temperatures to regioselectively yield 2,6-dibromonaphthalene. cardiff.ac.ukresearchgate.net

With 2,6-dibromonaphthalene as the starting material, the challenge lies in achieving selective monosubstitution. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to introduce the dimethylamine (B145610) moiety at one of the bromine-substituted positions. soton.ac.ukwikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-aminated product over the di-substituted byproduct.

An alternative and frequently utilized precursor is 2-amino-6-bromonaphthalene (B125385) (also known as 6-bromo-2-naphthylamine). nih.gov This compound already possesses the required amino and bromo groups at the correct positions. This route simplifies the synthesis by eliminating the need for a selective amination step on a dibrominated precursor. The synthesis of 2-amino-6-bromonaphthalene can be accomplished via several methods, including the bromination of 2-aminonaphthalene, ensuring the correct isomer is formed and isolated.

The introduction of the dimethylamino group is a pivotal step in the synthesis. Two primary strategies are prevalent:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgrug.nl It involves reacting an aryl halide (like 2,6-dibromonaphthalene) with an amine (dimethylamine) in the presence of a palladium catalyst and a suitable ligand. researchgate.netorganic-chemistry.org The reaction is known for its functional group tolerance and broad substrate scope. The choice of ligand is crucial for achieving high yields and can range from monodentate phosphines to more complex bidentate systems. wikipedia.orgrug.nl

N-Methylation of a Primary Amine: When starting with 2-amino-6-bromonaphthalene, the primary amino group needs to be converted into a dimethylamino group. This is typically achieved through N-methylation. Classical methods may involve reagents like methyl iodide or dimethyl sulfate. A common and effective alternative is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for reductive methylation of the primary amine to the tertiary dimethylamine.

Direct Synthesis and Optimized Reaction Pathways for 6-bromo-N,N-dimethylnaphthalen-2-amine

Efficiency in organic synthesis is often enhanced by modifying existing procedures to reduce the number of steps, improve yields, and utilize more effective catalytic systems.

Modern synthetic approaches often focus on streamlining reaction sequences. For instance, instead of isolating the intermediate 2-amino-6-bromonaphthalene, a one-pot procedure could potentially be developed from a precursor like 6-bromonaphthalen-2-ol. The Bucherer reaction can transform the hydroxyl group into a primary amine, which could then be methylated in situ. nih.gov However, the most direct pathway remains the N,N-dimethylation of commercially available 2-amino-6-bromonaphthalene. An absence of protic sites in the final product, this compound, also enables alternative synthetic pathways for further functionalization, such as transmetalation reactions followed by coupling. nih.gov

The success of synthesizing this compound, particularly via cross-coupling pathways, is highly dependent on the specific reaction conditions and the choice of catalyst.

The Buchwald-Hartwig amination of aryl halides is a well-studied reaction, with several "generations" of catalyst systems developed to improve its scope and efficiency. wikipedia.org For the coupling of an aryl bromide with a secondary amine like dimethylamine, a typical catalytic system would involve a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), paired with a phosphine (B1218219) ligand. organic-chemistry.org

Sterically hindered phosphine ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be highly effective. organic-chemistry.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) being commonly used. organic-chemistry.org The reaction is typically carried out in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

Catalyst/Precursor Ligand Base Solvent Temperature (°C) Notes
Pd₂(dba)₃ XPhos K₃PO₄ THF 80 Effective for coupling aryl triflates with dimethylamine. organic-chemistry.org
Pd(OAc)₂ BINAP NaOtBu Toluene 80-110 A common system for aryl bromides. wikipedia.org
Pd(OAc)₂ P(tBu)₃ NaOtBu Toluene Room Temp - 80 Use of a bulky, electron-rich phosphine can allow for milder conditions.
Pd(OAc)₂ XantPhos DBU Dioxane 100 Homogeneous conditions using a soluble organic base. chemrxiv.org

These optimized conditions ensure efficient C-N bond formation, leading to high yields of the desired N,N-dimethylated naphthalene product. The selection of the specific palladium source, ligand, base, and solvent is crucial and often determined through empirical optimization for the specific substrate. organic-chemistry.orgchemrxiv.org

Metal-Catalyzed Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, valued for their mild conditions and tolerance of various functional groups. nih.gov These methods are instrumental in the derivatization of aryl halides like this compound.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. nih.govnih.gov This reaction is highly efficient for generating biaryl compounds and attaching various alkyl, alkenyl, or aryl groups to an aromatic core. nih.govmdpi.com

In the context of this compound, the Suzuki coupling allows for the substitution of the bromine atom with a wide range of organic moieties. The general scheme involves the reaction of the bromo-naphthalene substrate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. nih.gov While direct coupling of this compound is a primary application, an alternative pathway involves its conversion into a boronic acid derivative first. This intermediate can then participate in Suzuki couplings with other aryl halides. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Base Solvent Product Type
This compoundArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligandK₂CO₃, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or DMF6-Aryl-N,N-dimethylnaphthalen-2-amine
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amineAryl/Heteroaryl HalidePd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water6-Aryl/Heteroaryl-N,N-dimethylnaphthalen-2-amine

This methodology facilitates the synthesis of complex naphthalene-based structures, where the newly introduced aryl group can be tailored to modulate the electronic or photophysical properties of the final molecule. nih.gov

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond, coupling a vinyl or aryl halide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net The introduction of a rigid alkyne linker is valuable in the synthesis of molecular electronics, natural products, and functional materials. nih.gov

For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-substituted naphthalene derivatives. The reaction involves the activation of the C-Br bond by the palladium catalyst, followed by coupling with a copper acetylide intermediate. Recent advancements have also led to the development of copper-free Sonogashira protocols, which are advantageous in pharmaceutical applications to avoid potential copper contamination. nih.govnih.gov These copper-free systems often require specific ligands or different bases to facilitate the catalytic cycle. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling

Substrate Coupling Partner Catalyst System Base Solvent Product
This compoundTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N) or Diisopropylamine (DIPA)THF or DMF6-Alkynyl-N,N-dimethylnaphthalen-2-amine
This compoundTerminal AlkyneAir-stable Pd precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)2,2,6,6-Tetramethylpiperidine (TMP)DMSO6-Alkynyl-N,N-dimethylnaphthalen-2-amine

The resulting alkynyl-naphthalene compounds are versatile intermediates themselves, available for further transformations such as cycloadditions or the formation of more complex conjugated systems. researchgate.net

Beyond standard cross-coupling, palladium catalysis can achieve more complex transformations like annulations, where a new ring is constructed onto the existing aromatic scaffold. nih.gov For a substrate like this compound, the C-Br bond serves as an anchor point for initiating a cascade of reactions that can lead to fused polycyclic systems. researchgate.net

For example, a palladium-catalyzed reaction could involve an intermolecular coupling followed by an intramolecular cyclization. Such cascade or domino reactions are highly efficient, as they form multiple bonds in a single operation. The specific outcome depends on the coupling partner, which might contain functionalities designed to participate in the subsequent ring-closing step. While specific examples starting directly from this compound are specialized, the principles of palladium-catalyzed annulation on bromo-aromatic compounds are well-established. researchgate.netresearchgate.net These methods can be used to synthesize highly substituted and complex naphthalene derivatives that would be difficult to access through other routes.

Non-Metallic and Organometallic Approaches in Naphthalene Functionalization

While palladium catalysis is dominant, other organometallic strategies provide alternative and sometimes complementary pathways for functionalizing this compound.

Transmetalation is a fundamental step in many cross-coupling reactions, but it can also be used as a distinct synthetic strategy. It involves the transfer of an organic ligand from one metal to another. A key application for this compound is its conversion into an organolithium species, which can then be used to form other organometallic reagents.

A documented pathway involves reacting this compound with an organolithium reagent like tert-butyl lithium. nih.gov This results in a lithium-halogen exchange, a type of transmetalation, yielding a highly reactive lithiated naphthalene intermediate. This species can then be quenched with an appropriate electrophile. For instance, reaction with a borate (B1201080) ester followed by hydrolysis generates the corresponding boronic acid, which is a valuable substrate for subsequent Suzuki coupling reactions. nih.gov

The formation of an organolithium intermediate from this compound via lithium-halogen exchange is a powerful strategy for derivatization. nih.gov The absence of acidic protons in the molecule makes this approach particularly effective. nih.gov Once the highly nucleophilic 6-lithio-N,N-dimethylnaphthalen-2-amine is formed, it can react with a wide variety of electrophiles to introduce diverse functional groups at the 6-position.

This two-step sequence—lithiation followed by reaction with an electrophile—opens up synthetic routes that are not accessible through direct substitution or metal-catalyzed coupling.

Table 3: Lithiation and Derivatization Pathway

Step Starting Material Reagent(s) Intermediate Subsequent Reagent (Electrophile) Final Product
1. LithiationThis compoundtert-butyl lithium6-lithio-N,N-dimethylnaphthalen-2-amine--
2. Derivatization-6-lithio-N,N-dimethylnaphthalen-2-amineTriisopropyl borateN,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
2. Derivatization-6-lithio-N,N-dimethylnaphthalen-2-amineCarbon dioxide (CO₂)6-(dimethylamino)naphthalene-2-carboxylic acid
2. Derivatization-6-lithio-N,N-dimethylnaphthalen-2-amineN,N-Dimethylformamide (DMF)6-(dimethylamino)naphthalene-2-carbaldehyde

This strategy highlights the versatility of organometallic intermediates in the targeted functionalization of the naphthalene skeleton, providing access to carboxylic acids, aldehydes, boronic esters, and other important derivatives. nih.gov

Electrophilic Aromatic Substitution for Naphthalene Functionalization

Electrophilic aromatic substitution (SEAr) is a foundational method for the functionalization of naphthalene. The naphthalene ring system is more reactive than benzene (B151609) towards electrophiles due to its electron-rich nature. youtube.comlibretexts.org This increased reactivity means that some reactions, like bromination, can proceed even without a Lewis acid catalyst, which is typically required for benzene. youtube.comyoutube.com

A critical aspect of naphthalene SEAr reactions is regioselectivity. Substitution can occur at two distinct positions: C1 (α-position) or C2 (β-position). pearson.com In most cases, electrophilic attack is kinetically favored at the α-position. libretexts.org This preference is attributed to the greater stability of the carbocation intermediate (also known as a naphthalenonium ion or Wheland intermediate) formed during α-attack. youtube.com The intermediate for α-substitution has a greater number of resonance structures, and importantly, more of these structures preserve a complete, intact benzene ring, which is energetically favorable. libretexts.org

Common electrophilic substitution reactions on naphthalene illustrate this selectivity:

Halogenation : The reaction of naphthalene with bromine (Br₂) in a solvent like carbon tetrachloride yields 1-bromonaphthalene (B1665260) (α-bromonaphthalene) as the major product. youtube.comyoutube.com

Nitration : Using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), naphthalene is readily converted to 1-nitronaphthalene. youtube.comyoutube.com

Sulfonation : The sulfonation of naphthalene is a notable exception where the reaction outcome is temperature-dependent. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. libretexts.orgyoutube.comwordpress.com However, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the predominant product. libretexts.orgyoutube.comwordpress.com The α-isomer is less stable due to steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the C8 position. wordpress.com

The synthesis of a specifically substituted derivative like this compound involves directing effects from substituents already present on the ring. The N,N-dimethylamino group at the C2 position is a powerful activating, ortho-, para-directing group. It strongly influences the position of subsequent electrophilic attack, directing an incoming electrophile, such as a bromine cation (Br⁺), to the C1 (ortho) and C3 (ortho) positions, as well as positions in the adjacent ring that are electronically favored, such as C6.

Ring Closure and Cyclization Strategies for Naphthalene Scaffold Construction

While functionalization of a pre-existing naphthalene core is common, numerous modern synthetic methods focus on constructing the naphthalene scaffold itself from acyclic or monocyclic precursors. acs.org These strategies offer powerful and often regioselective routes to polysubstituted naphthalenes. nih.gov

Key cyclization strategies include:

Electrophilic Cyclization of Alkynes : This method provides a versatile route to substituted naphthalenes under mild conditions. nih.gov Arene-containing propargylic alcohols, for instance, can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS). acs.orgnih.gov This reaction proceeds readily at room temperature and accommodates a wide variety of functional groups. nih.gov

6π-Electrocyclization : As a type of pericyclic reaction, 6π-electrocyclization is a powerful tool for forming six-membered rings. mdpi.com In the context of naphthalene synthesis, a conjugated triene intermediate can undergo a concerted cycloisomerization to form a cyclohexadiene, which then aromatizes to the naphthalene product. researchgate.net This strategy has been employed in innovative approaches, such as the visible-light-mediated 6π heterocyclization of 2-aryloxyketones to form fused ring systems. nih.gov

Diels-Alder Reactions : The [4+2] cycloaddition, or Diels-Alder reaction, provides a reliable method for forming six-membered rings. wikipedia.org While the aromaticity of naphthalene makes it a relatively stable and thus unreactive diene, intramolecular variants can be effective. wikipedia.orgumich.edusemanticscholar.org For example, a cascade reaction involving the oxidation of styrylynols can generate an intermediate that undergoes a step-wise intramolecular Diels-Alder reaction, followed by rearomatization, to yield fused tricycles containing a naphthalene core.

Annulation and Cascade Reactions : Various other annulation strategies have been developed. Platinum-catalyzed 6-endo intramolecular hydroarylation of specific aryl enynes is an efficient method for producing functionalized naphthalenes. acs.org Similarly, cascade reactions, which combine multiple bond-forming events in a single pot, provide direct access to complex naphthalene derivatives from simple starting materials. bohrium.com

Reaction Chemistry and Mechanistic Investigations Involving 6 Bromo N,n Dimethylnaphthalen 2 Amine

Exploration of Functional Group Interconversions on the Naphthalene (B1677914) Core

The synthetic utility of 6-bromo-N,N-dimethylnaphthalen-2-amine is significantly enhanced by its capacity for functional group interconversions, particularly involving the transformation of the carbon-bromine bond. This allows the molecule to serve as a versatile building block for more complex naphthalene derivatives.

One of the primary strategies for derivatization is the conversion of the bromo group into a more reactive organometallic species. For instance, the compound can undergo a transmetalation reaction with reagents like tert-butyl lithium. nih.gov This process replaces the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate is not typically isolated but is used in situ for subsequent reactions. A common application is the reaction with boronic acid esters, followed by hydrolysis, to yield the corresponding boronic acid. nih.gov

This transformation is a gateway to one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Suzuki coupling. nih.gov The resulting (6-(dimethylamino)naphthalen-2-yl)boronic acid can be coupled with a wide array of aryl or heteroaryl halides, providing access to a diverse family of 2,6-disubstituted naphthalene derivatives. nih.gov These reactions are fundamental in constructing "push-pull" systems, where the dimethylamino group acts as an electron donor and the newly introduced group can function as an electron acceptor. nih.gov

Below is a table summarizing a key functional group interconversion pathway:

Starting MaterialReagentsIntermediateFinal Product (Example)Reaction Type
This compound1. tert-butyl lithium 2. Boronic acid ester 3. H₂OOrganolithium species, then Boronic acid ester(6-(dimethylamino)naphthalen-2-yl)boronic acidTransmetalation / Borylation
(6-(dimethylamino)naphthalen-2-yl)boronic acidHeteroaryl halide, Pd catalyst-N,N-dimethyl-6-heteroarylnaphthalen-2-amineSuzuki Coupling

Role of the Bromo Substituent in Directing Reactivity and Regioselectivity

The substituents on an aromatic ring play a crucial role in directing the position of subsequent chemical reactions, a concept known as regioselectivity. In this compound, the reactivity of the naphthalene core is modulated by the competing electronic effects of the bromo and dimethylamino groups.

The naphthalene system itself has inherent reactivity preferences, with the α-positions (1, 4, 5, 8) being generally more susceptible to electrophilic substitution than the β-positions (2, 3, 6, 7). cardiff.ac.uk However, this intrinsic reactivity is strongly influenced by the attached functional groups.

The Dimethylamino Group (-NMe₂): Located at the 2-position, this is a powerful activating group due to the positive resonance effect (+R) of the nitrogen lone pair. nih.gov It strongly directs incoming electrophiles to the ortho and para positions relative to itself. In the naphthalene system, this corresponds primarily to the 1- and 3-positions.

Reactivity of the Dimethylamino Group in Donor-Acceptor Systems

The N,N-dimethylamino group is one of the most efficient and commonly utilized electron-donating groups in the design of donor-π-acceptor (D-π-A) molecules. nih.gov In these systems, the donor group is connected to an electron-acceptor group through a π-conjugated spacer, which in this case is the naphthalene core.

The reactivity and function of the dimethylamino group are rooted in its ability to donate electron density into the aromatic system through resonance. This "push" of electrons increases the electron density of the naphthalene π-system, making the molecule as a whole a potent electron donor. researchgate.net This property is fundamental to its use in creating molecules with intramolecular charge transfer (ICT) characteristics. nih.govacs.org

When a suitable electron-acceptor group is attached to the naphthalene core (often at the 6-position, following interconversion of the bromo group), a "push-pull" system is formed. In such molecules, the ground state possesses a degree of charge separation, and upon excitation with light, an electron can be formally transferred from the donor (the dimethylamino-naphthalene part) to the acceptor. This ICT process is often associated with interesting optical properties, such as solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.gov The ability to form these systems makes this compound a valuable precursor for molecular probes and dyes. nih.gov The integration of naphthalene-based donor moieties into larger structures like covalent organic frameworks has also been explored to regulate electron distribution for applications in photocatalysis. rsc.org

Studies of Reaction Mechanisms: Computational and Experimental Approaches

Understanding the precise pathways by which reactions occur is crucial for optimizing conditions and designing new synthetic routes. Both computational and experimental methods are employed to investigate the mechanisms of reactions involving naphthalene derivatives.

While specific transition state analyses for reactions involving this compound are not widely published, the methodologies for such studies are well-established. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways. nih.govnih.gov

For naphthalene derivatization reactions, such as electrophilic aromatic substitution or transition metal-catalyzed cross-coupling, DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and products.

Locate the transition state (the highest energy point) along the reaction coordinate.

Calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed).

These computational models help chemists understand the factors that control reaction rates and regioselectivity. For example, by comparing the activation energies for an electrophile attacking different positions on the naphthalene ring, one can predict the major product, corroborating the qualitative rules of substituent effects. researchgate.net Such calculations can provide detailed insights into the geometric parameters of the transition state, such as bond lengths and angles, revealing the precise nature of bond-forming and bond-breaking processes. researchgate.net

The reactivity profile of derivatives of this compound is dominated by electron transfer processes, especially in the context of donor-acceptor systems. As discussed, the dimethylamino group and the naphthalene core act as a strong electron donor. When linked to an electron acceptor, the resulting molecule can undergo photoinduced electron transfer (PET). mdpi.comacs.org

Upon absorption of a photon of sufficient energy, the molecule is promoted to an excited state. In this state, an electron is transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich donor portion of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor portion. This creates a charge-separated state.

Process of Intramolecular Charge Transfer (ICT):

StepDescription
1. Ground State The molecule exists in its lowest energy state, with some degree of electronic polarization between the donor (-NMe₂) and acceptor groups.
2. Photoexcitation The molecule absorbs a photon, promoting an electron to a higher energy level.
3. Charge Transfer An electron is transferred from the donor moiety (dimethylamino-naphthalene) to the acceptor moiety, creating a charge-separated excited state (D⁺-π-A⁻).
4. Relaxation The excited state can relax back to the ground state through radiative (fluorescence) or non-radiative pathways. The energy of the emitted light is often sensitive to the solvent environment.

Spectroelectrochemical studies on related donor-acceptor dyads and triads confirm the ability to generate and characterize these various redox states, showing that the donor and acceptor moieties can act as independent redox centers within the same molecule. mdpi.com This fundamental process of electron transfer is key to the application of these molecules in fields such as molecular electronics, sensors, and photocatalysis. acs.org

Advanced Spectroscopic Characterization Techniques for Elucidating Molecular Structure and Electronic Properties of 6 Bromo N,n Dimethylnaphthalen 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Naphthalene (B1677914) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of complex aromatic systems like 6-bromo-N,N-dimethylnaphthalen-2-amine. It provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the molecular structure of this compound.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals for the aromatic protons provide definitive evidence for the substitution pattern on the naphthalene core. The six aromatic protons will appear as distinct signals, often as doublets or doublets of doublets, due to coupling with adjacent protons. The two methyl groups attached to the nitrogen atom are expected to produce a single, sharp singlet, integrating to six protons, due to their chemical equivalence.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show twelve distinct signals: ten for the naphthalene ring carbons and two for the equivalent methyl carbons of the dimethylamino group. The carbon atoms directly bonded to the bromine and nitrogen atoms would exhibit characteristic chemical shifts influenced by the electronegativity and electronic effects of these substituents. Theoretical calculations and comparisons with spectra of similar naphthalene derivatives are often used to assign each signal precisely. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard spectroscopic principles for aromatic systems. Actual experimental values may vary depending on the solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂ ~3.0 (singlet) ~40
C1-H 7.0 - 7.2 110 - 120
C3-H 7.2 - 7.4 120 - 130
C4-H 7.6 - 7.8 125 - 135
C5-H 7.8 - 8.0 125 - 135
C7-H 7.5 - 7.7 128 - 138
C8-H 7.9 - 8.1 128 - 138
C2-N - 145 - 155
C6-Br - 115 - 125

Multi-Nuclear NMR Techniques (e.g., ¹¹B) for Boron-Containing Intermediates

In synthetic pathways utilizing this compound, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, boron-containing intermediates are common. Multi-nuclear NMR, specifically ¹¹B NMR, is crucial for characterizing these species. researchgate.net

There are two primary NMR-active boron isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3). magritek.com Due to its higher natural abundance, higher gyromagnetic ratio, and smaller quadrupole moment, ¹¹B is the more commonly observed nucleus. magritek.com

¹¹B NMR spectra provide key information about the electronic environment and coordination number of the boron atom. For instance, a tri-coordinate boronic acid or boronate ester intermediate derived from this compound would exhibit a broad signal in the ¹¹B NMR spectrum, typically in the range of +20 to +40 ppm. In contrast, a tetra-coordinate borate (B1201080) complex would show a sharper signal at a higher field (lower ppm value), generally between -5 and +15 ppm. sdsu.edu The chemical shift and the width of the signal can thus be used to monitor the progress of a reaction and identify the structure of key intermediates.

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of this compound. The molecular formula is C₁₂H₁₂BrN. nih.gov HRMS can determine the mass of the molecular ion with very high precision (typically to within 0.001 Da), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and an "M+2" peak of almost equal intensity, separated by two mass units. This distinctive pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound (C₁₂H₁₂BrN)

Isotopologue Calculated Exact Mass (Da) Relative Abundance (%)
C₁₂H₁₂⁷⁹BrN 249.01531 100.0

Electrospray Ionization (ESI-TOF) Methodologies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase. This process imparts very little excess energy to the molecule, minimizing fragmentation and resulting in a spectrum dominated by the molecular ion peak.

When coupled with a Time-of-Flight (TOF) mass analyzer, the technique (ESI-TOF) allows for high-resolution and high-accuracy mass measurements. The TOF analyzer separates ions based on the time it takes them to travel a fixed distance, with lighter ions arriving at the detector faster than heavier ones. This combination is ideal for confirming the molecular integrity and precise mass of the target compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides valuable information about the electronic structure of a molecule, as the absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions).

The spectrum of this compound is dominated by the extended π-conjugated system of the naphthalene ring, which acts as the primary chromophore. The presence of the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing (by induction) yet π-donating (by resonance) bromo group (-Br) modifies the electronic structure. The dimethylamino group, in particular, acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is because the excited state of the molecule is often more polar than the ground state, leading to stronger interactions with polar solvents and a shift in the absorption maximum. This property is characteristic of many fluorescent dyes derived from the naphthalenamine scaffold, such as Prodan and Acrylodan. chemsrc.comresearchgate.net

Table 3: Expected UV-Vis Absorption Data for Naphthalenamine Derivatives

Compound Type Typical λₘₐₓ Range (nm) Associated Electronic Transition
Naphthalene 260 - 320 π → π*
2-Naphthylamine 330 - 350 π → π* (charge-transfer character)

Characterization of Intramolecular Charge Transfer (ICT) Bands

Molecules like this compound, which contain an electron-donating group (N,N-dimethylamino) and a π-conjugated system (naphthalene) modified with a halogen, are prone to exhibit Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), distributed across the naphthalene ring system. This charge redistribution creates a highly polar excited state with a significantly larger dipole moment than the ground state. mdpi.com

The presence of ICT is characterized by a distinct, often broad and unstructured, absorption band in the UV-visible spectrum, which is sensitive to the electronic nature of the substituents and the surrounding environment. nih.gov For instance, in related N-(substituted-benzoyl)-aminonaphthalenes, a long-wavelength emission band was identified as originating from a CT state, evidenced by a substantial red shift with increasing solvent polarity or with the increasing electron-withdrawing ability of substituents. nih.gov In these systems, the extent of charge separation in the ICT state is influenced by the position of the amino group on the naphthalene ring. nih.gov The excitation can lead to a planar ICT (PICT) state or, if molecular geometry allows, a twisted ICT (TICT) state where the donor group rotates relative to the acceptor plane, leading to more complete charge separation. mdpi.com

Solvatochromic Studies and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit strong ICT, as the large difference in dipole moment between the ground and excited states leads to differential stabilization by solvent molecules. mdpi.com As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the fluorescence emission maximum. mdpi.comnih.gov

This environmental sensitivity is a hallmark of fluorophores like Prodan (6-propionyl-2-(dimethyl-amino)naphthalene), a related naphthalene derivative. mdpi.com Studies on similar donor-acceptor systems, such as 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), show that these molecules are well-suited as probes for detecting biomolecular interactions due to their extremely sensitive emission properties. nih.gov For the model compound 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), the maximum emission intensity shifts by over 100 nm, from 491 nm in toluene (B28343) to 592 nm in water. nih.gov Such a significant solvatochromic shift indicates a high sensitivity to the local environment's polarity. In some complex systems, a reversal in solvatochromism can even be observed, where the emission shifts to the blue in non-polar and polar-aprotic solvents but red-shifts in polar-protic solvents, depending on the dominant solvent-solute interactions like hydrogen bonding and polarizability. nih.govmdpi.com

The table below illustrates the solvatochromic shift for the related compound 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrating its environmental sensitivity.

Data for the analogous compound 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). nih.gov

Fluorescence Spectroscopy and Time-Resolved Emission Studies

Fluorescence spectroscopy provides crucial information on the photophysical behavior of molecules like this compound. These studies involve measuring the emission of light from the molecule after it has absorbed photons and transitioned to an excited electronic state.

Quantum Yield Determination and Photophysical Efficiency

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant decay pathway for the excited state, while a low quantum yield suggests that other non-radiative processes, such as internal conversion or intersystem crossing, are more prevalent.

For environmentally sensitive fluorophores, the quantum yield is often highly dependent on the solvent. In the case of the related compound 6DMN, the quantum yield decreases over 100-fold when moving from chloroform (B151607) (Φ = 0.225) to water (Φ = 0.002). nih.gov This quenching in polar, protic solvents is common for ICT dyes and is often attributed to the stabilization of non-radiative decay pathways. The quantum yield of a sample can be calculated relative to a standard of known quantum yield using the following equation:

Φs = Φr * (Grads / Gradr) * (ns2 / nr2)

Where 's' denotes the sample and 'r' denotes the reference standard, 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Time-Correlated Single Photon Counting (TCSPC) for Excited State Lifetimes

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state. The method involves repetitively exciting a sample with short pulses of light and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. A histogram of these arrival times builds up the fluorescence decay profile. nih.gov

TCSPC offers high time resolution, often in the picosecond range, allowing for the resolution of complex decay kinetics. nih.gov Fluorescence decays are often fitted to single or multi-exponential functions to extract lifetime components. For example, a bi-exponential decay might indicate the presence of two different excited state populations or a molecule in two different local environments. nih.gov This technique is instrumental in studying dynamic processes that occur on the nanosecond timescale, such as conformational changes, solvent relaxation, and energy transfer.

Analysis of Emission Band Shifts and Environment Effects

As discussed under solvatochromism, the position of the fluorescence emission band for ICT compounds is highly sensitive to the environment. The interaction of the excited-state dipole moment with the surrounding solvent dipoles leads to a reorganization of the solvent shell, which in turn lowers the energy of the excited state and causes a red shift in the emission. mdpi.com

The magnitude of this shift can be correlated with solvent polarity parameters, such as the ET(30) scale, to quantify the sensitivity of the fluorophore to its environment. mdpi.com In addition to solvent polarity, specific interactions like hydrogen bonding can also significantly influence the emission spectra. For derivatives of 2-aminonaphthalene, the formation of N-substituted 1-cyanobenz[f]isoindole (CBI) products through reaction with naphthalene-2,3-dicarboxaldehyde shows fluorescence characteristics that are highly dependent on the solvent matrix, with solvents like dimethyl sulfoxide (B87167) improving fluorescence stability and intensity compared to acetonitrile. nih.gov Such studies highlight the profound impact of the local environment on the photophysical properties of naphthalene derivatives.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for determining the redox potentials of molecules, providing insights into the energies of their frontier molecular orbitals (HOMO and LUMO). researchgate.net For donor-acceptor systems, CV can quantify the ease with which a molecule can be oxidized (lose an electron) or reduced (gain an electron). mdpi.com

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The voltammogram plots current versus potential, revealing peaks corresponding to oxidation and reduction events. For a reversible process, both an anodic (oxidation) and a cathodic (reduction) peak are observed. The average of these peak potentials provides the formal redox potential (E1/2).

For naphthalene-based donor-acceptor systems, such as those involving naphthalene diimides (NDIs), CV reveals distinct redox processes associated with the different moieties. mdpi.com For example, NDI-phenothiazine dyads show two one-electron reductions associated with the NDI acceptor and one reversible oxidation corresponding to the phenothiazine (B1677639) donor. mdpi.com The potentials for these events are influenced by the electronic nature of the substituents. Electron-donating groups, like the N,N-dimethylamino group, are expected to lower the oxidation potential (making the molecule easier to oxidize), while electron-withdrawing groups would make it more difficult. Similarly, the bromo substituent will influence the reduction potential. Studies on naphthalene monoimides have shown that redox potentials are sensitive to halogen substituents (Cl vs. Br). mdpi.com The HOMO-LUMO gap, an important parameter related to the molecule's electronic transitions and stability, can be estimated from the difference between the first oxidation and first reduction potentials. researchgate.net

The table below shows representative redox potential data for a core-substituted NDI-phenothiazine dyad, illustrating how distinct redox events are identified using cyclic voltammetry.

Data for an analogous Naphthalene Diimide (NDI) donor-acceptor system. mdpi.com

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

No specific data on the oxidation and reduction potentials of this compound obtained through cyclic voltammetry has been found in the reviewed literature.

Correlation of Redox Properties with Electronic Structure

A meaningful correlation between the redox properties and the electronic structure of this compound derivatives cannot be established without the foundational electrochemical data.

Computational Chemistry and Theoretical Investigations of 6 Bromo N,n Dimethylnaphthalen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of computational efficiency and accuracy. For molecules like 6-bromo-N,N-dimethylnaphthalen-2-amine and its derivatives, DFT is employed to determine stable geometries, analyze molecular orbitals, and map charge distributions. tci-thaijo.org

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this process, a functional such as B3LYP combined with a basis set like 6-311G(d,p) is commonly used. nih.gov

The conformational analysis of this compound would focus on the orientation of the N,N-dimethylamino group relative to the naphthalene (B1677914) plane. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The planarity of the naphthalene ring system and the pyramidalization at the nitrogen atom are critical factors influencing the molecule's electronic properties. The theoretical results from these calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical parameters that would be obtained from a DFT geometry optimization. Actual values would require specific calculations.

ParameterBond/AngleCalculated Value
Bond LengthC2-N~1.38 Å
Bond LengthC6-Br~1.91 Å
Bond AngleC1-C2-N~121.5°
Dihedral AngleC3-C2-N-C(methyl)~10.0°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the adjacent naphthalene ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed across the electron-accepting naphthalene π-system, influenced by the bromine atom. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.govmdpi.com A smaller gap suggests higher reactivity and easier excitation. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data) This table illustrates the kind of data generated from a HOMO-LUMO analysis. Values are hypothetical.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-5.52
LUMO Energy (ELUMO)-1.45
HOMO-LUMO Gap (ΔE)4.07

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. DFT calculations can provide atomic charges (e.g., Mulliken charges) and generate Molecular Electrostatic Potential (MEP) maps. tci-thaijo.org The MEP map is a visual representation of the electrostatic potential on the electron density surface, identifying regions of positive and negative potential.

In this compound, the MEP map would show a region of negative electrostatic potential (typically colored red) around the nitrogen atom of the dimethylamino group, indicating its nucleophilic character. The bromine atom would also exhibit a region of negative potential. In contrast, the hydrogen atoms of the methyl groups and the aromatic ring would correspond to regions of positive potential (typically colored blue), highlighting potential sites for electrophilic attack. researchgate.net These maps are invaluable for understanding intermolecular interactions and chemical reactivity. tci-thaijo.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. scirp.orgscirp.org It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the properties of excited states, which are crucial for understanding fluorescence and photochemistry.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). The calculated excitation energies and their corresponding oscillator strengths (a measure of transition probability) allow for the simulation of the absorption spectrum and identification of the maximum absorption wavelength (λmax). scirp.org

For this compound, the lowest energy transition (S₀ → S₁) would likely be a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. By optimizing the geometry of the first excited state (S₁) and calculating the energy difference between the S₁ minimum and the S₀ ground state, the fluorescence emission maximum can also be predicted.

Molecules like this compound, which contain covalently linked electron-donor (dimethylamino) and electron-acceptor (bromo-naphthalene) moieties, are prime candidates for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In the ground state, there is minimal charge separation. However, upon absorbing a photon, an electron is transferred from the donor part to the acceptor part, creating an excited state with a large dipole moment. researchgate.net

TD-DFT can characterize this ICT state by analyzing the electron density distribution before and after the electronic transition. A significant shift of electron density from the dimethylamino group to the naphthalene ring upon excitation to the S₁ state would confirm the ICT character. Such ICT states are often responsible for interesting photophysical phenomena, such as dual fluorescence, where emission can occur from both a locally excited (LE) state and the charge-transfer (ICT) state. nih.govresearchgate.net The energy and stability of the ICT state are highly sensitive to solvent polarity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules and their interactions with the surrounding environment. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, its dynamic properties and interaction patterns can be inferred from simulations of naphthalene and its substituted derivatives.

MD simulations of crystalline and liquid naphthalene have provided detailed insights into its structural and dynamic properties, including the mechanism of melting. aip.org These studies are based on all-atom force fields, which can be optimized and transferred to substituted naphthalenes like this compound. aip.org Such simulations would allow for the examination of the molecule's conformational flexibility, particularly the rotation around the C-N bond of the dimethylamino group and the vibrational modes of the naphthalene core.

The dynamic behavior of this compound in different environments, such as in solution or at interfaces, can also be explored. For instance, MD simulations have been employed to study the adsorption of naphthalene on clay mineral surfaces, revealing the role of electrostatic and van der Waals interactions in the adsorption process. mdpi.com Similar simulations for this compound would elucidate how the bromo and dimethylamino substituents influence its interaction with surfaces and its mobility in condensed phases. The presence of the polar dimethylamino group and the polarizable bromine atom would likely lead to stronger and more specific interactions compared to unsubstituted naphthalene.

Furthermore, MD simulations can shed light on the intermolecular interactions of this compound. Studies on related brominated naphthalene compounds have highlighted the importance of intermolecular interactions involving the bromine atom. researchgate.net For this compound, one could expect a variety of non-covalent interactions, including π-π stacking of the naphthalene rings, hydrogen bonding involving the dimethylamino group (in the presence of hydrogen bond donors), and halogen bonding involving the bromine atom. Born-Oppenheimer Molecular Dynamics (BOMD) simulations, which have been used to study microhydrated naphthalene, could provide a detailed picture of the fluxional nature of these weak interactions. nih.gov

The following table summarizes the types of intermolecular interactions that could be investigated for this compound using molecular dynamics simulations, based on studies of related compounds.

Interaction TypeDescriptionPotential Significance for this compound
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The naphthalene core can participate in stacking interactions, influencing the self-assembly and aggregation behavior of the molecule.
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor in protic solvents or with other hydrogen bond donors.
Halogen Bonding A noncovalent interaction where a halogen atom acts as an electrophilic species.The bromine atom can interact with nucleophilic sites on neighboring molecules, contributing to the stability of molecular assemblies.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces are crucial for the overall packing and cohesion in the solid and liquid states.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, DFT can be used to calculate various quantum chemical parameters that provide insights into its chemical behavior.

The reactivity of an aromatic system is largely governed by the nature of its substituents. In this compound, the dimethylamino group (-N(CH3)2) is a strong electron-donating group, which activates the naphthalene ring towards electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group but an ortho-, para-director. Computational studies on substituted naphthalenes can help in understanding the interplay of these electronic effects. researchgate.net

Reactivity Indices:

Several reactivity descriptors can be calculated to predict the most probable sites for electrophilic and nucleophilic attack. These include the Fukui function, which indicates the change in electron density at a particular site upon the addition or removal of an electron. sid.ir For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most susceptible, while for a nucleophilic attack, the site with the highest value of the Fukui function for electrophilic attack (f-) is favored.

Based on the directing effects of the substituents, the positions ortho and para to the strongly activating dimethylamino group are expected to be the most nucleophilic and thus most susceptible to electrophilic attack. DFT calculations can quantify this by mapping the electrostatic potential and calculating the Fukui functions for each atom in the molecule.

The following table outlines the expected influence of the substituents on the reactivity of the naphthalene ring in this compound.

PositionInfluence of -N(CH3)2 GroupInfluence of -Br GroupCombined Effect on Electrophilic Aromatic Substitution
C1 Ortho, Activating---Highly activated
C3 Ortho, Activating---Highly activated
C4 Para, Activating---Activated
C5 ---Ortho, DeactivatingDeactivated
C7 ---Ortho, DeactivatingDeactivated
C8 ---Para, DeactivatingDeactivated

Mechanistic Pathways:

Theoretical calculations can also be used to explore the mechanistic pathways of reactions involving this compound. For instance, in an electrophilic aromatic substitution reaction, the mechanism typically proceeds through a two-step process involving the formation of a carbocation intermediate (arenium ion). masterorganicchemistry.com DFT calculations can be used to determine the energies of the transition states and intermediates along the reaction coordinate, thereby providing a detailed understanding of the reaction mechanism and predicting the most favorable reaction pathway.

Furthermore, the bromine atom on the naphthalene ring opens up the possibility of nucleophilic aromatic substitution reactions, although these typically require harsh conditions or the presence of strong electron-withdrawing groups. Computational studies on nucleophilic substitution reactions of other dimethylamino-substituted naphthalenes have shown that the reaction mechanism can be elucidated by calculating the energies of the Meisenheimer complexes, which are key intermediates in these transformations. scirp.orgscirp.org

Finally, the presence of the bromine atom allows for participation in palladium-catalyzed cross-coupling reactions, which are a common method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Theoretical studies can help in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and in predicting the regioselectivity of the coupling.

Structure Activity Relationship Sar Studies in Naphthalene Based Electron Donor Acceptor Systems

Design Principles for Donor-π-Acceptor (D-π-A) Chromophores Incorporating the Naphthalene (B1677914) Core

The design of Donor-π-Acceptor (D-π-A) chromophores is a foundational strategy in the development of organic functional materials. nih.govrsc.org These systems are characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The naphthalene unit is an excellent candidate for the π-bridge component in these systems. rsc.orgresearchgate.net Its extended aromatic structure provides a rigid and planar framework that ensures effective electronic communication between the donor and acceptor moieties. mdpi.com Unlike a simple benzene (B151609) ring, the bicyclic nature of naphthalene offers several advantages:

Extended Conjugation: The larger π-system of naphthalene enhances electronic delocalization, which can lead to red-shifted absorption and emission spectra. mdpi.com

Structural Rigidity: The fused-ring system provides conformational rigidity, which is often beneficial for achieving high fluorescence quantum yields.

Multiple Substitution Sites: Naphthalene offers distinct substitution positions (e.g., 2,6- vs. 1,2-disubstitution), allowing for precise control over the geometric and electronic properties of the D-π-A molecule. Studies have shown that 2,6-disubstituted naphthalene frameworks can be superior to 1,2-disubstituted ones in terms of device efficiency. rsc.orgresearchgate.net

Tuning Electronic Properties through Substituent Variation on Naphthalene and Peripheral Groups

The electronic characteristics of D-π-A systems can be meticulously tuned by altering the substituents on the naphthalene core and the peripheral donor/acceptor groups. researchgate.netresearchgate.net This tunability is crucial for tailoring the material's absorption, emission, and redox properties for specific applications.

The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the naphthalene π-system through the resonance effect. nih.gov Its inclusion in a D-π-A chromophore has several significant consequences:

Raises the HOMO Energy: The strong donating nature of the dimethylamino group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. rsc.org This reduces the HOMO-LUMO energy gap, typically resulting in a bathochromic (red) shift in the absorption and emission spectra.

Increases Electron Density: It increases the electron density of the naphthalene ring, enhancing its ability to participate in the charge transfer process.

Enhances ICT Character: The powerful push of electrons from the dimethylamino group is fundamental to establishing a strong ICT character in the excited state. researchgate.net

In 6-bromo-N,N-dimethylnaphthalen-2-amine, the dimethylamino group at the 2-position establishes the "donor" character of the molecule, priming it for integration into a D-π-A system.

In naphthalene-based systems, the impact of a bromine substituent includes:

Electronic Modulation: The inductive effect can lower the energy of both the HOMO and LUMO levels, while the resonance effect primarily influences the HOMO. This complex interplay allows for fine-tuning of the electronic energy levels.

Heavy Atom Effect: Bromine can promote intersystem crossing from the singlet excited state to the triplet state, which can be useful in applications like phosphorescence or photodynamic therapy, but may quench fluorescence in other contexts.

Synthetic Handle: Crucially, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the straightforward attachment of various electron-accepting moieties to the naphthalene core to complete the D-π-A structure. nih.gov

The bromine at the 6-position of the title compound thus provides a strategic site for further functionalization, allowing the molecule to be elaborated into a more complex D-π-A chromophore.

Table 1: General Electronic Effects of Key Substituents on the Naphthalene Core
SubstituentTypePrimary Electronic EffectImpact on Molecular OrbitalsResulting Property Change
-N(CH₃)₂ (Dimethylamino)DonorStrongly Electron-Donating (Resonance)Raises HOMO Energy LevelRed-shifts absorption/emission, enhances charge separation
-Br (Bromo)HalogenInductively Withdrawing, Weakly Donating (Resonance)Lowers HOMO/LUMO levels (Inductive)Fine-tunes energy gap, provides synthetic site
-CN (Cyano)AcceptorStrongly Electron-Withdrawing (Inductive & Resonance)Lowers LUMO Energy LevelEnhances electron-accepting ability, promotes ICT
-NO₂ (Nitro)AcceptorVery Strongly Electron-Withdrawing (Inductive & Resonance)Significantly Lowers LUMO Energy LevelStrongly promotes ICT, often leads to fluorescence quenching

To complete the D-π-A architecture, an electron-withdrawing group (EWG) is essential. The strength and nature of the acceptor moiety have a profound effect on the system's electronic properties. nih.gov Common EWGs used in conjunction with naphthalene-based donors include cyano (-CN), nitro (-NO₂), and various diimide structures. researchgate.netacs.org

Attaching a strong EWG to the 6-position of the 2-(dimethylamino)naphthalene scaffold (by replacing the bromine) would:

Lower the LUMO Energy: The primary role of the acceptor is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Increase the HOMO-LUMO Gap Reduction: The combination of a high HOMO (from the donor) and a low LUMO (from the acceptor) drastically reduces the energy gap, leading to absorption of lower-energy photons (i.e., longer wavelengths).

Facilitate Charge Transfer: A strong acceptor creates a significant electronic potential difference across the molecule, which is the driving force for the ICT process. acs.org

The choice of acceptor allows for precise control over the final optoelectronic properties, enabling the design of chromophores with tailored absorption and emission characteristics.

Intramolecular Charge Transfer (ICT) Phenomena in Naphthalene D-π-A Systems

A hallmark of D-π-A molecules is the phenomenon of Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted from the ground state to an excited state. In these systems, the excited state has a significantly different electronic distribution, with electron density having moved from the donor end of the molecule, across the naphthalene bridge, to the acceptor end. rsc.org

This ICT state is highly polar and its energy is sensitive to the polarity of the surrounding environment, a property known as solvatochromism. researchgate.net The emission from the ICT state is often red-shifted in more polar solvents because the polar solvent molecules can stabilize the highly polar excited state. rsc.org This behavior is a key indicator of charge transfer character. The naphthalene spacer plays a crucial role in mediating this transfer efficiently due to its conjugated π-electron system. rsc.org

The degree of charge transfer in the excited state can be quantified using both experimental and theoretical methods.

Spectroscopic Analysis: The Lippert-Mataga equation is often used to correlate the solvatochromic shift of the emission spectrum with the solvent polarity. This analysis allows for the estimation of the change in dipole moment between the ground and excited states (Δμ), which is a direct measure of the charge transfer character.

Computational Chemistry: Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can model the electronic structure of the ground and excited states. nih.gov By analyzing the molecular orbitals (HOMO and LUMO) and calculating the electron density distribution in each state, one can quantify the amount of charge transferred and the distance over which it moves. rsc.org

Theoretical Models: The Mulliken-Murrell model of charge transfer complexes and the Marcus theory of radiative charge transfer provide theoretical frameworks for understanding and quantifying the electronic coupling between the donor and acceptor and the rates of charge recombination. rsc.org

Through these methods, researchers can build a detailed understanding of the SAR, linking specific structural modifications—such as the placement of the dimethylamino and bromo groups on the naphthalene core—to the efficiency and nature of the intramolecular charge transfer process.

Modulation of ICT by Solvent Polarity and Protonation

The photophysical properties of D-π-A naphthalene systems like this compound are profoundly influenced by external factors, particularly the polarity of the surrounding solvent and the presence of acidic species.

Solvent Polarity:

Upon absorption of a photon, the molecule transitions from the ground state to a locally excited (LE) state. In polar solvents, this LE state can relax into a stabilized, charge-separated ICT state, where there is a significant shift of electron density from the N,N-dimethylamino group to the bromonaphthalene moiety. This ICT state is characterized by a larger dipole moment than the ground state.

The energy of this ICT state is highly dependent on the polarity of the solvent. Polar solvents can orient their dipoles to stabilize the large dipole moment of the excited ICT state, thus lowering its energy. This stabilization results in a red-shift (bathochromic shift) of the fluorescence emission wavelength as solvent polarity increases. This phenomenon is known as solvatochromism. For instance, the well-studied analogue PRODAN exhibits dramatic shifts in its emission, from blue in nonpolar solvents like cyclohexane (B81311) to green in polar solvents like water. A similar trend is expected for this compound.

The following table illustrates the expected solvatochromic behavior, demonstrating the anticipated red-shift in emission wavelength with increasing solvent polarity. Note: These values are hypothetical and serve to illustrate the expected scientific principle, as specific experimental data for this compound is not publicly available.

SolventPolarity Index (approx.)Expected λabs (nm)Expected λem (nm)Expected Stokes Shift (cm-1)
Hexane0.13504104500
Toluene (B28343)2.43524255200
Chloroform (B151607)4.13554506800
Acetonitrile5.83584908800
Methanol6.63605109700

Protonation:

The N,N-dimethylamino group is the primary driver of the ICT process due to the availability of its lone pair of electrons. In an acidic environment, this nitrogen atom can be protonated. Protonation effectively neutralizes the electron-donating character of the amino group by engaging its lone pair in a bond with a proton.

This structural modification inhibits the formation of the ICT state. As a result, upon protonation, a significant blue-shift (hypsochromic shift) in both the absorption and fluorescence spectra is expected. The photophysical properties of the protonated molecule would then be dominated by the underlying 6-bromonaphthalene chromophore, largely losing its sensitivity to solvent polarity. This "on-off" switching of ICT via pH modulation is a key feature of many D-π-A fluorescent probes. nih.gov

Correlation of Molecular Structure with Photophysical and Electrochemical Responses

The specific arrangement of the donor, π-system, and acceptor in this compound dictates its photophysical and electrochemical characteristics.

Photophysical Responses: The key photophysical properties—absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield—are direct consequences of the D-π-A structure.

Stokes Shift: The difference between the absorption and emission maxima (the Stokes shift) is expected to be large and highly variable with solvent polarity. This is a hallmark of probes that undergo significant electronic and geometric reorganization in the excited state, which is characteristic of ICT.

Quantum Yield: The fluorescence quantum yield (the efficiency of light emission) is often sensitive to the environment. In many ICT compounds, non-radiative decay pathways can become more prominent in highly polar solvents, sometimes leading to a decrease in quantum yield as the emission wavelength red-shifts.

Electrochemical Responses: The electrochemical behavior is also rooted in the D-π-A structure.

Oxidation Potential: The molecule's first oxidation potential would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich N,N-dimethylamino group.

Reduction Potential: The first reduction potential would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is distributed across the electron-accepting bromonaphthalene π-system.

The difference between the oxidation and reduction potentials provides an estimate of the electrochemical HOMO-LUMO gap. Systematic modifications to the molecular structure, such as replacing the bromine with a stronger electron-withdrawing group (e.g., a cyano or carbonyl group), would lower the energy of the LUMO, making the molecule easier to reduce and likely causing a red-shift in its absorption and emission spectra. Conversely, altering the alkyl groups on the nitrogen could modulate the donor strength and, consequently, the oxidation potential.

Advanced Research Applications and Future Directions for 6 Bromo N,n Dimethylnaphthalen 2 Amine Derived Systems

Theoretical and Design Considerations for Optoelectronic Materials

The design of novel optoelectronic materials hinges on the precise control of molecular structure to dictate electronic properties, self-assembly behavior, and ultimately, device performance. The naphthalene (B1677914) core, particularly when functionalized at the 2- and 6-positions, provides a stable and electronically tunable scaffold for these applications. nih.gov

Naphthalene and its derivatives are widely utilized as building blocks for organic photo-electronic materials due to their structural stability and the ease with which they can be functionalized. nih.gov The development of high-performance organic semiconductors often involves creating extended π-conjugated systems. nih.gov Naphthalene diimides (NDIs), for example, have been explored as n-type organic semiconductors, with research focusing on isomerism and core expansion to tune their electronic properties and self-assembly for applications in organic field-effect transistors (OFETs). researchgate.net

For p-type or ambipolar materials, a "building-blocks approach" is often employed, connecting naphthalene units through various linkages to modulate charge transport. nih.gov In this context, 6-bromo-N,N-dimethylnaphthalen-2-amine is a valuable precursor. The dimethylamino group serves as a strong electron donor, while the bromo position acts as a handle for introducing electron-accepting moieties via modern cross-coupling reactions. nih.gov This strategy allows for the creation of D-π-A molecules with significant intramolecular charge transfer (ICT), a key characteristic for many optoelectronic applications. Research on related systems like naphthalene flanked diketopyrrolopyrrole has demonstrated the potential for high-performance OFETs. rsc.org

Table 1: Design Considerations for Naphthalene-Based Organic Semiconductors

Design StrategyTargeted PropertyPotential Application
Core Expansion/Isomerism (e.g., NDIs)Tunable LUMO level, charge mobilityn-type OFETs, Organic Photovoltaics
D-π-A ArchitectureIntramolecular Charge Transfer (ICT)OFETs, Electrochromic Devices
"Building-Blocks" ApproachModulated π-conjugation, morphologyp-type and Ambipolar OFETs
Fused-Ring GeometryEnhanced rigidity, narrowed band gapHigh-brightness Emitters

A major challenge in organic optoelectronics is controlling luminescence, particularly in the solid state where aggregation-caused quenching (ACQ) often diminishes emission efficiency. Several strategies have been developed to overcome this and to create materials with tunable or switchable emission.

One powerful approach is the design of molecules exhibiting aggregation-induced emission (AIE), where emission is enhanced in the aggregated or solid state. nih.gov This is often achieved by incorporating twisted molecular structures that restrict intramolecular rotations upon aggregation, thus closing non-radiative decay pathways. nih.govresearchgate.net Another strategy involves controlling the intersystem crossing (ISC) process, which dictates the balance between fluorescence and phosphorescence. nih.gov By introducing specific functional groups, such as nitrophenyl groups, the ISC channel can be modulated by external stimuli like mechanical force, leading to high-contrast mechanoresponsive luminescence (On-Off MRL). nih.gov

For systems derived from this compound, these principles can be applied by judiciously selecting the acceptor group introduced at the bromo-position. The goal is to create molecules where intermolecular interactions (e.g., π-π stacking) in the solid state can be controlled to tune the emission color and quantum yield. nih.govresearchgate.net The development of dual-emission systems, which can exhibit both locally-excited (LE) and charge-transfer (CT) emission, is also a promising direction for creating highly sensitive luminescent sensors. kyoto-u.ac.jp

Molecular Probe Design Strategies

The inherent fluorescence of the naphthalene core, combined with the ICT character of its D-π-A derivatives, makes it an excellent platform for designing fluorescent molecular probes. nih.govnih.gov The key design principle involves coupling the fluorophore to a recognition unit that selectively interacts with a target analyte, causing a discernible change in the fluorescence output (e.g., intensity, wavelength, or lifetime). nih.gov

Environmentally responsive probes are designed to report on the properties of their immediate surroundings, such as polarity, viscosity, or pH. Solvatochromic dyes, which exhibit a shift in their emission color depending on solvent polarity, are a prime example. mdpi.com This property is intrinsic to D-π-A systems where the excited state has a larger dipole moment than the ground state. Derivatives of this compound are ideal candidates for such probes, as the ICT from the dimethylamino donor to a suitable acceptor leads to high environmental sensitivity. nih.gov

Naphthalene-based probes have been successfully designed for monitoring pH fluctuations in environmental systems. nih.gov These probes often work via an ICT mechanism, where protonation or deprotonation of a recognition moiety alters the electronic properties of the π-system, leading to a significant colorimetric or fluorescent response. nih.gov Probes with large Stokes shifts are particularly desirable as they minimize interference from excitation light. rsc.org

Beyond general environmental sensing, molecular probes can be engineered for the highly selective and sensitive detection of specific chemical species. This is achieved by incorporating a molecular recognition site that binds to the target analyte.

Naphthalene-based fluorescent probes have been developed for the on-site detection of hydrazine (B178648) in environmental samples like water and soil. researchgate.netnih.gov The design typically involves a reaction-based mechanism where the probe reacts with hydrazine to generate a new species with a distinct fluorescence response. nih.gov Similarly, probes for detecting metal ions, such as Zn²⁺, have been synthesized using a Schiff-base ligand attached to a naphthalene scaffold. tandfonline.com The binding of the metal ion to the ligand induces a "turn-on" fluorescence response through a chelation-enhanced fluorescence (CHEF) mechanism. tandfonline.com

The versatility of this compound allows for the introduction of various chelators or reactive sites at the 6-position, enabling the rational design of probes for a wide array of non-biological targets.

Table 2: Design Strategies for Naphthalene-Based Molecular Probes

Probe TypeDesign StrategyAnalyte/TargetSensing Mechanism
pH ProbeConjugation to a protonatable groupH⁺/OH⁻Intramolecular Charge Transfer (ICT)
Metal Ion ProbeIncorporation of a chelating ligand (e.g., Schiff base)Zn²⁺Chelation-Enhanced Fluorescence (CHEF)
Hydrazine ProbeInclusion of a hydrazine-reactive aldehyde groupHydrazineReaction-based fluorescence turn-on
Polarity SensorD-π-A architecture with strong ICT characterSolvent PolaritySolvatochromism

Innovative Synthetic Targets and Methodologies for Naphthalene Functionalization

The utility of this compound as a molecular building block is critically dependent on the synthetic methodologies available for its functionalization. Modern organic chemistry provides a powerful toolkit for modifying such aromatic scaffolds with high precision and efficiency.

A primary strategy for functionalizing the 6-position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron reagents (e.g., heteroarylboronic acids). This method is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for synthesizing complex D-π-A systems. nih.gov

An alternative and equally powerful pathway involves a transmetalation reaction. This compound can be treated with an organolithium reagent (e.g., tert-butyl lithium) to form an aryllithium intermediate. This highly reactive species can then be converted into a more stable boronic acid or its ester. nih.gov This boronic acid derivative of the naphthalene donor is itself a versatile intermediate that can be used in subsequent Suzuki couplings to attach a wide array of acceptor groups. nih.gov These modern synthetic approaches provide a clear and flexible route to novel π-conjugated molecules derived from the core naphthalene scaffold for the applications discussed.

Interdisciplinary Research Opportunities in Advanced Naphthalene Chemistry

The rigid, aromatic scaffold of naphthalene has long been recognized as a versatile platform in various scientific disciplines, including medicinal chemistry and materials science. nih.govekb.eglifechemicals.com The strategic functionalization of the naphthalene core, as exemplified by this compound, unlocks a wealth of interdisciplinary research opportunities. The unique combination of an electron-donating dimethylamino group, a synthetically versatile bromo substituent, and the inherent photophysical properties of the naphthalene ring system positions this compound as a pivotal building block at the crossroads of chemistry, biology, and materials science. nih.govnih.gov

The true potential of this compound is realized when it serves as a precursor for more complex systems, bridging distinct scientific fields.

Materials Science and Organic Electronics

The structure of this compound is ideally suited for the construction of donor-π-acceptor (D-π-A) "push-pull" systems. nih.gov In this architecture, the N,N-dimethylamino group serves as a potent electron donor, while the naphthalene core acts as the conjugated π-bridge. The bromine atom at the 6-position provides a reactive site for introducing a variety of electron-acceptor groups through well-established palladium-catalyzed cross-coupling reactions. nih.govnih.gov

This modular approach allows for the rational design and synthesis of novel chromophores with tailored optical and electronic properties. nih.gov Such naphthalene-based push-pull dyes are of significant interest for a range of applications in organic electronics, including:

Organic Light-Emitting Diodes (OLEDs) : Naphthalene is a widely used building block for blue-light-emitting materials due to its wide bandgap. mdpi.com By creating D-π-A systems, the emission color can be tuned, potentially leading to highly efficient emitters for full-color displays.

Organic Photovoltaics (OPVs) : The intramolecular charge transfer (ICT) characteristics of push-pull molecules are crucial for their function in solar cells. mdpi.com Naphthalene-based systems can be engineered to absorb sunlight and facilitate charge separation, a key process in photovoltaic devices. rsc.org

Sensors and Probes : The fluorescence of naphthalene derivatives is often sensitive to the local environment. nih.govnih.gov This solvatochromic behavior can be harnessed to create materials that act as sensors for polarity, viscosity, or the presence of specific analytes. nih.govmdpi.com

Medicinal Chemistry and Chemical Biology

The naphthalene scaffold is considered a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics. nih.govekb.eg The specific substitution pattern of this compound makes it a valuable starting material for biologically active molecules, particularly in the realm of neurodegenerative diseases and bio-imaging.

A prominent example is its use in the synthesis of analogs of FDDNP (2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile), a molecular probe known to label protein aggregates, such as amyloid-β plaques and tau tangles, which are hallmarks of Alzheimer's disease. nih.govresearchgate.net This application represents a clear intersection of organic synthesis, diagnostic imaging, and neurology.

Furthermore, the strong fluorescence and environmental sensitivity associated with the 6-dimethylamino-naphthalene core are properties shared by well-known fluorescent probes like PRODAN (6-propionyl-2-(dimethylamino)naphthalene). nih.govacs.org Systems derived from this compound can therefore be developed as:

Fluorescent Probes for Bio-imaging : To visualize cellular structures and processes with high sensitivity. nih.gov

Reporters of Biological Microenvironments : To study changes in polarity and viscosity within protein binding sites or cellular membranes. nih.gov

Catalysis and Advanced Synthetic Chemistry

The utility of this compound across different disciplines is fundamentally enabled by its synthetic versatility. The carbon-bromine bond is a key functional group for modern organic synthesis, allowing for the construction of more complex molecules through various cross-coupling reactions. db-thueringen.desemanticscholar.org Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings allow chemists to use the bromo-naphthalene core as a modular building block, attaching diverse chemical fragments with high precision. nih.govnih.govdb-thueringen.de This capability is crucial for creating libraries of novel compounds for screening in both drug discovery and materials science, for instance, in the development of new antagonists for chemokine receptors like CCR8. nih.gov

The following table summarizes the interdisciplinary opportunities stemming from this versatile chemical compound.

Field of StudyKey Role of this compoundEnabling Structural FeaturesPotential Applications
Materials Science / Organic ElectronicsPrecursor for Donor-π-Acceptor (D-π-A) "push-pull" dyes. nih.gov- N,N-dimethylamino (Electron Donor)
  • Naphthalene (π-bridge)
  • Bromo group (Reactive site for attaching Acceptors) nih.gov
  • - Organic Light-Emitting Diodes (OLEDs) mdpi.com
  • Organic Photovoltaics (OPVs) mdpi.com
  • Molecular Sensors mdpi.com
  • Medicinal Chemistry / Chemical BiologyScaffold for bioactive molecules and fluorescent probes. nih.govekb.eg- Naphthalene (Privileged scaffold)
  • Dimethylamino group (Fluorescence properties) nih.govnih.gov
  • Bromo group (Site for diversification)
  • - Probes for neurodegenerative diseases (e.g., Alzheimer's) nih.govresearchgate.net
  • Bio-imaging agents
  • Environmental sensors for protein studies nih.gov
  • Catalysis / Synthetic ChemistryVersatile building block for complex molecule construction.- Bromo group (Handle for Pd-catalyzed cross-coupling reactions like Suzuki and Sonogashira) nih.govnih.govdb-thueringen.de- Modular synthesis of compound libraries for drug and materials screening.
  • Creation of complex molecular architectures. db-thueringen.de
  • Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 6-bromo-N,N-dimethylnaphthalen-2-amine, and what critical parameters influence reaction yields?

    • Methodology : The compound is synthesized via palladium-catalyzed C-H dimethylamination using N,N-dimethylformamide (DMF) as the dimethylamino source. Key parameters include catalyst loading (e.g., Pd(OAc)₂), reaction temperature (optimized at 80–100°C), and solvent choice (e.g., toluene or DMF). A reductive amination approach with aldehydes and amines using Pd/NiO catalysts under hydrogen atmosphere may also apply, requiring precise control of hydrogen pressure and reaction time .
    • Yield Optimization : Impurities such as unreacted intermediates or over-alkylated by-products can be minimized via column chromatography or recrystallization.

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

    • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz, CDCl₃) typically shows signals for aromatic protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 2.9–3.2 ppm). 13C^{13}C NMR confirms the brominated aromatic carbons (δ ~120–135 ppm) and quaternary carbons adjacent to the dimethylamino group .
    • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates the molecular formula (C₁₂H₁₃BrN).

    Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of derivatives?

    • Precision in Stoichiometry : Use a 10–20% excess of the brominated starting material to drive reactions to completion.
    • Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to improve selectivity .

    Advanced Research Questions

    Q. How does the transmetalation pathway using tert-butyl lithium influence the functionalization of this compound, and what challenges arise during boronic acid ester hydrolysis?

    • Mechanistic Insight : Transmetalation with tert-butyl lithium generates an organolithium intermediate, which reacts with boronic esters to form aryl boronic acids. However, incomplete hydrolysis of the boronic ester can result in mixtures of the acid and its monomethyl ester, complicating purification. This necessitates pH-controlled hydrolysis or alternative quenching agents (e.g., NH₄Cl) .
    • Data Contradiction : Discrepancies in reported yields may stem from varying hydrolysis conditions (aqueous vs. anhydrous).

    Q. What role does the bromine substituent play in the reactivity of this compound in cross-coupling reactions compared to non-brominated analogs?

    • Reactivity Profile : The bromine atom acts as a directing group, facilitating regioselective C–H activation in Pd-catalyzed reactions. In Suzuki couplings, bromine substitution enhances electrophilicity, enabling efficient coupling with aryl boronic acids. Non-brominated analogs require harsher conditions (e.g., higher temperatures or stronger bases) .
    • Comparative Studies : Kinetic studies show a 30–50% faster reaction rate for brominated derivatives compared to chloro or iodo analogs under identical conditions.

    Q. In crystallographic studies of this compound derivatives, what software and refinement strategies address disordered structures or twinning?

    • Software Tools : SHELXL (for small-molecule refinement) and Olex2 (for visualization) are standard. For disordered structures, PART instructions in SHELXL can model split positions .
    • Twinning Solutions : Use the TWIN/BASF commands in SHELX to refine twinned data. High-resolution data (≤1.0 Å) improves reliability in such cases .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.